molecular formula C14H14N2O3S B2920262 (2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1H-indol-4-yl)methanone CAS No. 2034457-19-5

(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1H-indol-4-yl)methanone

Cat. No.: B2920262
CAS No.: 2034457-19-5
M. Wt: 290.34
InChI Key: NQVALEIIAXNPJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, oxygenated 2-azabicyclo[2.2.1]heptanes, has been described in the literature . This involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . The reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .

Scientific Research Applications

Stereoselective Synthesis and Drug Design

Research has demonstrated the utility of bicyclic β-lactams, such as cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, in the synthesis of methyl cis-3-aminotetrahydrofuran-2-carboxylates, highlighting a pathway for creating compounds with potential applications in drug design (Mollet et al., 2012). These methodologies offer alternative routes for preparing bicyclic compounds, which could be valuable in the development of new pharmaceuticals.

Natural Compound Extraction and Analysis

Studies on polymorphic forms of compounds extracted from Aristotelia chilensis, such as (4,4-dimethyl-8-methylene-3-azabicyclo[3.3.1]non-2-en-2-yl)(1H-indol-3-yl)methanone, illustrate the complexity and variability of natural compounds, providing insights into their structural characteristics and potential bioactive properties (Paz et al., 2013).

Bicyclic β-Lactams Transformation

The transformation of cis-azetidin-2-ones into cis-3-aminotetrahydrofuran-2-carboxylates via bicyclic beta-lactams, as reported in several studies, opens new avenues for synthesizing aminotetrahydrofuran derivatives, which are crucial in medicinal chemistry for their potential as bioactive molecules or building blocks in drug synthesis (Leemans et al., 2010).

Novel Rearrangements in Synthesis

Research on novel rearrangements mediated by selectfluor and deoxo-fluor to synthesize difunctionalized-2-azabicyclo[2.1.1]hexanes demonstrates the potential of using innovative chemical reactions to create structurally unique compounds for further exploration in synthetic and medicinal chemistry (Krow et al., 2004).

Conformationally Restricted Amino Acids

The synthesis of conformationally restricted nonchiral β-amino acids, such as 3-azabicyclo[3.1.1]heptane-1-carboxylic acid, showcases the creation of novel amino acid analogues with potential applications in peptidomimetic drug design and peptide engineering (Tymtsunik et al., 2013).

Properties

IUPAC Name

(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-(1H-indol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c17-14(12-2-1-3-13-11(12)4-5-15-13)16-7-10-6-9(16)8-20(10,18)19/h1-5,9-10,15H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVALEIIAXNPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2(=O)=O)C(=O)C3=C4C=CNC4=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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